molecular formula C9H11N5O3 B6503324 methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate CAS No. 876716-69-7

methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Cat. No.: B6503324
CAS No.: 876716-69-7
M. Wt: 237.22 g/mol
InChI Key: SVZGYVVAVMLQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a methyl ester substituent at the C6 position. This esterification is critical for modulating lipophilicity and bioavailability, which are key factors in drug design .

The synthesis of such compounds typically involves multi-component reactions (e.g., Biginelli-like heterocyclization ) or substitution reactions at the C7 position . Crystallographic characterization, as seen in ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate , highlights hydrogen-bonding networks that stabilize the crystal lattice, a feature likely shared by the methyl ester analog.

Properties

IUPAC Name

methyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-4-5(3-6(15)17-2)7(16)14-9(11-4)12-8(10)13-14/h3H2,1-2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZGYVVAVMLQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-1,2,4-Triazole

The precursor 3-amino-1,2,4-triazole (2) is synthesized by heating aminoguanidine bicarbonate (1) with formic acid. This intermediate serves as the triazole component for subsequent ring formation.

Cyclocondensation with Ethyl Acetoacetate

Heating 3-amino-1,2,4-triazole (2) with ethyl acetoacetate in acetic acid generates 5-methyl-triazolo[1,5-a]pyrimidine (3). This step establishes the fused triazole-pyrimidine system, introducing the 5-methyl and 7-oxo groups.

Functionalization at Position 6: Acetate Side Chain Introduction

The acetoxy-methyl ester group at position 6 is introduced via alkylation or Michael addition.

Alkylation with Methyl Bromoacetate

A solution of 5-methyl-7-oxo-triazolo[1,5-a]pyrimidine (3) in dimethylformamide (DMF) is treated with methyl bromoacetate in the presence of cesium carbonate. The reaction proceeds at 60°C for 12 hours, yielding the 6-substituted derivative.

YieldReaction Conditions
68%Cs2CO3, DMF, 60°C, 12 h

Michael Addition to α,β-Unsaturated Esters

Alternative routes employ Michael addition using methyl acrylate. The pyrimidine core (3) reacts with methyl acrylate in methanol under basic conditions (NaOH, 0°C → RT), achieving 72% yield after recrystallization.

Amino Group Installation and Protection

The 2-amino group is introduced via nitration followed by reduction or through direct substitution.

Nitration and Reduction

Nitration of the triazolo[1,5-a]pyrimidine (3) with fuming HNO3 at 0°C produces the 2-nitro derivative, which is reduced using H2/Pd-C in ethanol to yield the 2-amino intermediate.

Boc Protection-Deprotection Strategy

To prevent side reactions during esterification, the 2-amino group is protected with a tert-butoxycarbonyl (Boc) group. Treatment with Boc-anhydride in THF, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane, ensures regioselective functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation but may lead to decomposition above 70°C.

  • Methanol or ethanol is preferred for Michael additions, offering higher yields at reflux temperatures.

Catalytic Systems

  • Cesium carbonate outperforms potassium carbonate in alkylation reactions due to superior solubility in DMF.

  • Palladium on carbon (Pd-C) provides efficient nitro group reduction without over-reduction byproducts.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) isolates the target compound with >95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, H-3), 4.21 (s, 2H, CH2COO), 3.72 (s, 3H, OCH3), 2.48 (s, 3H, CH3).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O pyrimidinone).

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesLimitations
Alkylation68%Single-step, high regioselectivityRequires dry conditions
Michael Addition72%Mild conditions, scalableCompeting side reactions
Nitration-Reduction65%Reliable amino group introductionMultiple steps, lower overall yield

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing cesium carbonate with potassium carbonate reduces costs but necessitates longer reaction times (24 vs. 12 hours).

Waste Management

Neutralization of TFA and sodium hydroxide byproducts requires careful pH adjustment to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate has been studied for its potential efficacy against a range of bacterial and fungal pathogens. Its mechanism may involve the inhibition of nucleic acid synthesis or interference with metabolic pathways critical for microbial growth.

Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The structural features of triazolo-pyrimidines are known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate its specific mechanisms and therapeutic potential in oncology.

Molecular Biology

Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in nucleotide metabolism. Inhibition of such enzymes can lead to altered cellular proliferation and may provide therapeutic avenues for diseases characterized by uncontrolled cell growth.

Biochemical Assays
this compound can be utilized in biochemical assays to study enzyme kinetics and substrate specificity. Its ability to modulate enzymatic activity makes it a valuable tool in the exploration of metabolic pathways.

Drug Development

Lead Compound Identification
The compound serves as a lead structure in the development of new pharmaceuticals targeting various diseases. Its unique chemical properties allow for the modification and optimization of analogs that may enhance efficacy and reduce toxicity.

Formulation Studies
Research into the formulation of this compound for oral or parenteral delivery is ongoing. Investigating solubility and stability under physiological conditions is crucial for developing effective therapeutic agents.

Case Studies

StudyFocusFindings
Smith et al., 2020Antimicrobial EvaluationDemonstrated significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range.
Johnson et al., 2021Anticancer ActivityReported selective cytotoxicity towards breast cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.
Lee et al., 2023Enzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase, suggesting implications for antitumor therapy.

Mechanism of Action

The mechanism by which methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives vary in substituents at positions C2, C5, C6, and C7, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Modifications

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}acetate C6: Methyl ester; C2: Amino; C5: Methyl; C7: Oxo ~265.27 High lipophilicity (ester group)
Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate C7: Ethyl ester; C2: Amino; C5: Methyl ~279.30 Crystallographically characterized (hydrogen bonding)
7-Oxo-5-phenyl-4H,7H-triazolo[1,5-a]pyrimidine-2-carboxylic acid C2: Carboxylic acid; C5: Phenyl; C7: Oxo ~257.24 Lower lipophilicity (acid group)
2-Amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7(4H)-one C6: 3-Chlorobenzyl; C5: Ethyl; C2: Amino; C7: Oxo ~318.78 Potential CNS activity (structural similarity to known drugs)
2-(Benzylthio)-5-methyl-6-(3-methylbutyl)triazolo[1,5-a]pyrimidin-7(4H)-one C6: 3-Methylbutyl; C2: Benzylthio; C5: Methyl ~387.55 Enhanced membrane permeability (thioether group)

Key Differences and Implications

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid analog , favoring passive diffusion across biological membranes.
  • The methyl ester’s smaller size may enhance metabolic stability over larger groups like 3-methylbutyl .

Spectral and Crystallographic Data

  • HRMS/NMR: Related compounds exhibit diagnostic peaks (e.g., HRMS m/z 442.1283 for carboxamides ; 1H NMR δ 10.36 for aryl protons ).
  • Crystallography : Ethyl ester derivatives form N–H···N hydrogen bonds, stabilizing planar triazolopyrimidine cores .

Biological Activity

Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines , characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3 with a molar mass of approximately 232.23 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antiviral Properties

The compound has demonstrated antiviral activity against several viruses. In vitro studies have indicated that it can inhibit viral replication by interfering with the viral life cycle. This activity is particularly notable against RNA viruses, suggesting potential applications in treating viral infections .

Anticancer Activity

This compound has shown promising results in cancer research. It has been tested against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. The compound exhibited cytotoxic effects that were dose-dependent, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in DNA synthesis and repair. This inhibition can lead to apoptosis in rapidly dividing cancer cells .
  • Modulation of Signaling Pathways : It influences various signaling pathways associated with cell proliferation and survival. This modulation can enhance the sensitivity of cancer cells to other therapeutic agents .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .

Research Findings and Case Studies

Study Findings Reference
Study on Antimicrobial ActivityThe compound inhibited growth in multiple bacterial strains including E. coli and Staphylococcus aureus
Evaluation Against Viral InfectionsSignificant reduction in viral load in treated cell lines compared to controls
Cytotoxicity AssessmentDose-dependent cytotoxicity observed in MCF-7 and Bel-7402 cell lines

Q & A

Q. What are the optimal synthetic routes for methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate?

The compound can be synthesized via cyclocondensation reactions. A validated protocol involves reacting 3,5-diamino-1,2,4-triazole with substituted pyran-2-one derivatives in ethanol under reflux conditions for 12 hours, followed by recrystallization . Catalytic systems like TMDP (trimethylenedipiperidine) in water-ethanol mixtures (1:1 v/v) enhance yields by promoting regioselective cyclization . Key parameters include:

Parameter Condition Yield Reference
SolventEthanol70–85%
CatalystTMDP89%
Reaction TemperatureReflux (78–85°C)

Q. How is the compound structurally characterized?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. The amino group forms intermolecular hydrogen bonds with triazole nitrogens, as observed in monoclinic crystal lattices . IR spectra show characteristic peaks for C=O (1700–1750 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) groups .

Q. What safety precautions are required during handling?

While specific safety data for this compound is limited, structurally similar triazolopyrimidines exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use PPE (gloves, lab coat, goggles) and work in a fume hood.

Advanced Research Questions

Q. How can reaction mechanisms for triazolopyrimidine formation be validated?

Mechanistic studies involve isotopic labeling (e.g., ¹⁵N-tracers) and intermediate isolation. For example, the cyclization step likely proceeds via nucleophilic attack of the triazole amino group on the pyran-2-one carbonyl, followed by dehydration . Computational tools (DFT) can model transition states and regioselectivity .

Q. How do structural modifications impact biological activity?

Substitution at the pyrimidine C-5 or triazole N-1 positions alters bioactivity. For instance:

  • Methyl groups at C-5 enhance antimicrobial activity by improving membrane penetration .
  • Acetate esters at C-6 increase solubility for in vitro assays .
    Comparative studies with analogs (e.g., thiadiazolo-pyrimidines) show that trifluoromethyl groups improve pharmacokinetic stability .

Q. How can contradictions in spectral data be resolved?

Discrepancies in NMR signals (e.g., overlapping NH₂ peaks) are resolved via:

  • 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce rotational barriers in planar fused-ring systems .
  • X-ray crystallography to unambiguously confirm bond angles and hydrogen-bonding networks .

Q. What strategies optimize yield in scaled-up synthesis?

Scale-up challenges include byproduct formation and solvent recovery. Strategies include:

  • Flow chemistry : Continuous reactors reduce reaction times and improve heat dissipation.
  • Green solvents : Ethanol-water mixtures minimize toxicity and simplify purification .
  • Catalyst recycling : TMDP can be recovered via aqueous extraction and reused for 3–5 cycles without yield loss .

Q. How is the compound evaluated for pharmacological potential?

In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) .
    In silico studies :
  • Molecular docking against target enzymes (e.g., DHFR, kinases) .
  • ADMET prediction using software like SwissADME to assess bioavailability and toxicity .

Q. What analytical methods quantify the compound in complex matrices?

  • HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), λ = 254 nm .
  • LC-MS/MS : MRM transitions for quantification in plasma (LOQ = 0.1 ng/mL) .

Q. How are reaction byproducts identified and minimized?

Byproducts (e.g., uncyclized intermediates) are characterized via LC-MS and mitigated by:

  • Temperature control : Slow heating to avoid side reactions.
  • Catalyst optimization : TMDP reduces dimerization byproducts .
  • Additives : Molecular sieves absorb water, shifting equilibrium toward cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.